Cas no 14077-58-8 (2-Ethoxyacetyl Chloride)

2-Ethoxyacetyl Chloride (C₄H₇ClO₂) is a reactive acyl chloride derivative characterized by its ethoxy functional group. This compound is primarily employed as a versatile intermediate in organic synthesis, particularly for the introduction of the 2-ethoxyacetyl moiety into target molecules. Its high reactivity toward nucleophiles, such as amines and alcohols, facilitates efficient acylation reactions, making it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The ethoxy group enhances solubility and stability in certain applications. Handling requires strict precautions due to its moisture sensitivity and corrosive nature. Proper storage under inert conditions is essential to maintain purity and reactivity.
2-Ethoxyacetyl Chloride structure
2-Ethoxyacetyl Chloride structure
商品名:2-Ethoxyacetyl Chloride
CAS番号:14077-58-8
MF:C4H7CLO2
メガワット:122.55018
MDL:MFCD11170566
CID:213879
PubChem ID:84189

2-Ethoxyacetyl Chloride 化学的及び物理的性質

名前と識別子

    • Acetyl chloride,2-ethoxy-
    • 2-Ethoxyacetyl chloride
    • Ethoxyacetyl chloride
    • Ethoxyacetic acid chloride
    • Einecs 237-930-3
    • 2-ethoxy-Acetyl chloroide
    • DTXSID50161473
    • BS-21408
    • ethoxy-acetyl chloride
    • 2-Ethoxyacetylchloride
    • ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
    • FT-0726745
    • Ethoxyacetylchloride
    • NS00024565
    • MFCD11170566
    • AKOS009218031
    • E79167
    • Acetyl chloride, 2-ethoxy-
    • Ethoxy acetyl chloride
    • EN300-781048
    • F2190-0030
    • 14077-58-8
    • (2-Ethoxy)-acetyl chloride
    • SCHEMBL316214
    • 2-Ethoxyacetyl chloride, stabilized with 0.3% Magnesium oxide
    • 2-Ethoxyacetyl chloride, 97%, stab. with 0.3% MagnesiuM oxide
    • DB-000281
    • alpha-Ethoxyacetyl Chloride; Ethoxyacetic Acid Chloride;
    • 2-Ethoxyacetyl Chloride
    • MDL: MFCD11170566
    • インチ: InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
    • InChIKey: ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
    • ほほえんだ: CCOCC(=O)Cl

計算された属性

  • せいみつぶんしりょう: 122.01351
  • どういたいしつりょう: 122.013457
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 62.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.119
  • ふってん: 124 ºC
  • フラッシュポイント: 45 ºC
  • 屈折率: 1.4204
  • すいようせい: Insoluble in water.
  • PSA: 26.3

2-Ethoxyacetyl Chloride セキュリティ情報

  • 危険レベル:8

2-Ethoxyacetyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1470-5G
2-Ethoxyacetyl Chloride
14077-58-8 >95.0%(GC)(T)
5g
¥190.00 2024-04-17
abcr
AB348123-25 g
2-Ethoxyacetyl chloride, 97%, stabilized with 0.3% Magnesium oxide; .
14077-58-8 97%
25g
€195.00 2023-06-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H34443-5g
2-Ethoxyacetyl chloride, 97%, stab. with 0.3% Magnesium oxide
14077-58-8 stab. with 0.3%
5g
¥1333.00 2023-03-16
Enamine
EN300-781048-10.0g
2-ethoxyacetyl chloride
14077-58-8 95%
10.0g
$100.0 2024-05-22
TRC
E890930-10g
2-Ethoxyacetyl Chloride
14077-58-8
10g
$ 397.00 2023-09-07
abcr
AB348123-5 g
2-Ethoxyacetyl chloride, 97%, stabilized with 0.3% Magnesium oxide; .
14077-58-8 97%
5g
€88.80 2023-06-21
Apollo Scientific
OR50944-25g
2-Ethoxyacetyl chloride
14077-58-8 97%
25g
£23.00 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H34443-100g
2-Ethoxyacetyl chloride, 97%, stab. with 0.3% Magnesium oxide
14077-58-8 stab. with 0.3%
100g
¥8667.00 2023-03-16
Enamine
EN300-781048-0.05g
2-ethoxyacetyl chloride
14077-58-8 95%
0.05g
$19.0 2024-05-22
Enamine
EN300-781048-0.25g
2-ethoxyacetyl chloride
14077-58-8 95%
0.25g
$22.0 2024-05-22

2-Ethoxyacetyl Chloride 関連文献

2-Ethoxyacetyl Chlorideに関する追加情報

Latest Research Insights on 2-Ethoxyacetyl Chloride (CAS 14077-58-8) in Chemical Biology and Pharmaceutical Applications

2-Ethoxyacetyl chloride (CAS 14077-58-8) is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its significance in the development of novel bioactive compounds, particularly in the context of drug discovery and medicinal chemistry. This research briefing consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-ethoxyacetyl chloride as a key building block in the synthesis of protease inhibitors. The research team utilized this compound to introduce an ethoxyacetyl moiety into lead compounds, enhancing their binding affinity to target enzymes. Molecular docking simulations revealed that derivatives synthesized using 2-ethoxyacetyl chloride exhibited improved pharmacokinetic properties compared to their predecessors.

In the field of antibacterial drug development, a recent patent application (WO2023056789) disclosed novel β-lactam derivatives synthesized using 2-ethoxyacetyl chloride. These compounds showed remarkable activity against multidrug-resistant Gram-positive bacteria, with MIC values ranging from 0.5 to 4 μg/mL. The structural flexibility imparted by the ethoxyacetyl group was identified as crucial for overcoming bacterial resistance mechanisms.

Advanced synthetic methodologies involving 2-ethoxyacetyl chloride have also emerged. A 2024 Organic Process Research & Development article described a continuous flow chemistry approach that significantly improved the safety profile and yield (up to 92%) of reactions employing this reagent. The developed protocol addressed previous challenges associated with its high reactivity and moisture sensitivity.

From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided updated data on 2-ethoxyacetyl chloride's occupational exposure limits. The compound's vapor pressure and decomposition products under various conditions were characterized, leading to revised handling guidelines for industrial applications.

Looking forward, several research groups are exploring the potential of 2-ethoxyacetyl chloride in PROTAC (Proteolysis Targeting Chimera) development. Preliminary results suggest its utility in constructing linker molecules that connect target-binding warheads to E3 ligase ligands, potentially opening new avenues in targeted protein degradation therapies.

The pharmaceutical industry's growing interest in 2-ethoxyacetyl chloride is reflected in market analyses projecting a 6.8% CAGR for related intermediates through 2028. This growth is primarily driven by increasing demand for customized synthetic building blocks in precision medicine development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:14077-58-8)2-Ethoxyacetyl Chloride
A999418
清らかである:99%
はかる:100g
価格 ($):374.0